molecular formula C16H17NO3 B14807942 Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate

Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate

Cat. No.: B14807942
M. Wt: 271.31 g/mol
InChI Key: LMVJLYQFWKPTEW-UHFFFAOYSA-N
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Description

Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a naphthalene ring system attached to an amino group and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate typically involves the reaction of naphthalen-1-ylamine with ethyl 4-chloro-4-oxobutanoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylamino ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthalen-1-ylamino ketones.

    Reduction: Naphthalen-1-ylamino alcohols.

    Substitution: Various substituted naphthalen-1-ylamino derivatives.

Scientific Research Applications

Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    Naphthalen-1-ylamine: The parent amine from which Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate is derived.

    Ethyl 4-chloro-4-oxobutanoate: The ester used in the synthesis of the compound.

Uniqueness

This compound is unique due to its combination of a naphthalene ring, an amino group, and an ester functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate

InChI

InChI=1S/C16H17NO3/c1-2-20-16(19)11-10-15(18)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3,(H,17,18)

InChI Key

LMVJLYQFWKPTEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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